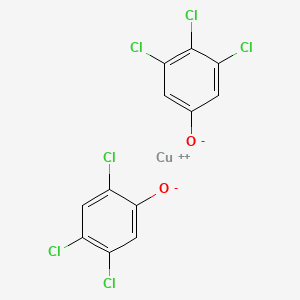

Copper, bis(trichlorophenoxy)-(7CI)

Description

BenchChem offers high-quality Copper, bis(trichlorophenoxy)-(7CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper, bis(trichlorophenoxy)-(7CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25267-55-4 |

|---|---|

Molecular Formula |

C12H4Cl6CuO2 |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

copper;2,4,5-trichlorophenolate;3,4,5-trichlorophenolate |

InChI |

InChI=1S/2C6H3Cl3O.Cu/c7-3-1-5(9)6(10)2-4(3)8;7-4-1-3(10)2-5(8)6(4)9;/h2*1-2,10H;/q;;+2/p-2 |

InChI Key |

HKRZVBZNEKKEAS-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Cu+2] |

Origin of Product |

United States |

Methodologies for the Synthetic Preparation of Bis Trichlorophenoxy Copper Ii Analogues

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. youtube.com This method can break down kinetic barriers and facilitate reactions at lower temperatures and in shorter timeframes compared to conventional solution-based methods. youtube.com The core principle involves generating "hot spots" through bubble collapse or intense compressional heating, a phenomenon that drives the chemical transformation. The benefits include minimized reliance on solvents, which reduces chemical waste, and enhanced efficiency. youtube.com This technique has been successfully used to prepare various copper compounds, demonstrating its versatility in producing materials from nanoparticles to complex molecules with improved purity. youtube.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis employs microwave irradiation to heat reaction mixtures. This method offers rapid and uniform heating, leading to significant reductions in reaction times, increased product yields, and often higher purity compared to conventional heating methods. mdpi.com The process is considered a green technique due to its energy efficiency and potential to use environmentally benign solvents or even solvent-free conditions. mdpi.com For example, a new sulfonamide copper(II) complex was synthesized using microwave irradiation for just 3 minutes in ethanol (B145695), resulting in an 82% yield. mdpi.com This approach highlights key advantages such as mild reaction conditions, simplicity, and a reduced environmental footprint. mdpi.com

Sonochemical Synthesis

Sonochemistry applies high-intensity ultrasound (20 kHz–10 MHz) to initiate and promote chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures (up to 25,000 K) and pressures, which can drive chemical reactions. rsc.orgnih.gov Sonochemical methods can significantly reduce reaction times and temperatures. This technique has been used to synthesize various copper-based materials, including copper hydride (CuH), coordination polymers, and nanoparticles, often with unique properties. rsc.orgnih.govaun.edu.eg For instance, the sonochemical reduction of a copper(II) aqueous solution can produce copper(I) hydride, a reaction driven by ultrasound-generated hydrogen atoms. rsc.org

Flow Chemistry

Flow chemistry involves continuously pumping reactants through a reactor, such as a microchannel or tube, where the reaction takes place. This methodology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, efficiency, and scalability. nih.govrsc.org The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, making it possible to safely conduct highly exothermic reactions. youtube.com A key advantage is the ability to generate unstable or hazardous intermediates on demand and use them immediately in the flow stream. youtube.com The synthesis of an amino acid Schiff base copper(II) complex in a microfluidic device demonstrated a dramatic reduction in reaction time from 4 hours in a traditional batch process to just 20 seconds, at room temperature. nih.gov

The following table provides a comparative overview of these sustainable synthetic methodologies as applied in organocopper chemistry.

| Synthesis Method | Energy Source | Typical Reaction Time | Key Advantages | Representative Copper Compound(s) Synthesized | References |

| Mechanochemistry | Mechanical Force | Minutes to Hours | Solvent-free, high efficiency, enhanced purity. | Copper formate, Copper nanoparticles. | youtube.com |

| Microwave-Assisted | Microwave Irradiation | Minutes | Rapid heating, reduced reaction time, high yields, energy efficient. | Sulfonamide Copper(II) Complex, Copper Nanoparticles, Cu₂S Nanocrystals. | mdpi.comyoutube.comrsc.org |

| Sonochemistry | High-Frequency Ultrasound | Minutes to Hours | Mild conditions, reduced reaction time, formation of unique nanostructures. | Copper(I) Hydride, Copper(II) Coordination Polymers, CuO Nanoparticles. | rsc.orgnih.govaun.edu.eg |

| Flow Chemistry | Thermal/Pumps | Seconds to Minutes | Enhanced safety and control, scalability, high efficiency, rapid screening. | Schiff Base Copper(II) Complex. | nih.gov |

Computational Chemistry and Theoretical Investigations of Copper Ii Trichlorophenoxy Systems

Structure-Property Relationships in Catalysis

Electronic Effects of Trichlorophenoxy Ligands: The trichlorophenoxy ligands are significant modulators of the catalyst's electronic structure. The presence of three electron-withdrawing chlorine atoms on each phenoxy ring substantially influences the electron density at the copper(II) center. This inductive effect enhances the Lewis acidity of the copper ion. nih.gov Increased Lewis acidity is often directly correlated with enhanced catalytic activity in reactions such as the oxidation of polyphenols, as a more electrophilic metal center can more effectively interact with and polarize substrates. nih.gov

Influence of Coordination Geometry: The d⁹ electronic configuration of Copper(II) makes its complexes susceptible to Jahn-Teller distortion, leading to coordination geometries that are typically distorted from ideal octahedral or tetrahedral symmetries. niscpr.res.in For a four-coordinate complex like Copper(II) bis(trichlorophenoxy), a distorted square-planar or a flattened tetrahedral geometry is expected. This geometry is not static and can be influenced by the steric bulk of the ligands. The coordination geometry directly impacts substrate accessibility to the catalytic center and the energetics of the electron transfer process.

Computational studies on various copper complexes reveal that the coordination environment dictates the electronic ground state and the nature of frontier molecular orbitals (FMOs). illinois.edunih.gov The shape and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the reaction pathways. For instance, FMO analysis can predict whether a reaction is likely to proceed via a σ or π pathway based on the overlap between the catalyst's and substrate's orbitals. nih.gov The steric constraints imposed by the bulky trichlorophenoxy ligands can favor certain pathways by hindering others, thereby imparting selectivity to the catalyst.

The relationship between conformational dynamics and electron transfer rates is also a key consideration. Studies have shown that conformational flexibility can, contrary to the traditional emphasis on rigid structures, minimize inner-sphere reorganization energies and lead to exceptionally rapid electron transfer, a critical step in many catalytic cycles. osti.gov The specific geometry of the copper bis(trichlorophenoxy) complex will therefore have a profound impact on its Cu(II)/Cu(I) redox couple, which is central to its catalytic function in radical-based oxidation reactions. nih.govmdpi.com

The following data tables conceptualize these structure-property relationships based on established principles from theoretical studies on related copper complexes.

Interactive Data Table: Theoretical Impact of Ligand Substitution on Catalytic Properties

This table illustrates the predicted effect of varying the degree of chlorination on the phenoxy ligand on key catalytic parameters of a hypothetical Cu(II) bis(phenoxy) catalyst.

| Ligand | Number of Cl Atoms | Relative Lewis Acidity | Predicted Redox Potential (Cu(II)/Cu(I)) | Hypothetical Relative k_cat (Oxidation) |

| Phenoxy | 0 | Base | Lower | 1.0 |

| Monochlorophenoxy | 1 | Increased | ↑ | >1.0 |

| Dichlorophenoxy | 2 | Further Increased | ↑↑ | >>1.0 |

| Trichlorophenoxy | 3 | High | Highest | >>1.0 |

Interactive Data Table: Influence of Coordination Geometry on Catalytic Parameters

This table summarizes how different potential coordination geometries for a four-coordinate Cu(II) complex like Copper(II) bis(trichlorophenoxy) would likely influence its catalytic performance.

| Parameter | Square-Planar Geometry | Distorted Tetrahedral (Pseudotetrahedral) | Catalytic Implication |

| Substrate Accessibility | More sterically hindered axial sites | More accessible metal center | Affects reaction rate and substrate scope. |

| d-orbital Splitting | Large | Small | Influences the energy of the d-d transitions and the stability of the complex. |

| Reorganization Energy (Cu(II) ↔ Cu(I)) | High (significant geometry change required) | Low (geometry closer to preferred Cu(I) tetrahedral) | A lower reorganization energy facilitates faster electron transfer and higher catalytic turnover. osti.gov |

| Redox Potential | Generally higher | Generally lower | The ease of reduction to Cu(I) is critical for catalytic cycles involving this step. nih.gov |

Advanced Studies in Coordination Chemistry and Supramolecular Assembly of Copper Ii Phenoxy Complexes

Chelation and Coordination Modes of Substituted Phenoxy Ligands to Copper Centers

The coordination of phenoxide ligands to copper(II) centers is a fundamental aspect of its coordination chemistry. As a d⁹ metal ion, Cu(II) does not have a strong preference for a specific coordination geometry, leading to a variety of structural possibilities, including square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral arrangements. researchgate.net Phenoxides, as anionic monodentate ligands, typically bind to the copper(II) center through the deprotonated oxygen atom.

In the theoretical structure of Copper, bis(trichlorophenoxy)-(7CI), two trichlorophenoxy ligands would coordinate to a single copper(II) center. Depending on the reaction conditions and the presence of other coordinating species like solvent molecules, the resulting complex could adopt several geometries. If no other ligands are present, the two-coordinate state is unlikely for Cu(II), and the ligands would likely bridge multiple copper centers to satisfy the metal's coordination sphere, forming oligomeric or polymeric structures.

In the presence of additional neutral donor ligands (L), mononuclear complexes with the formula [Cu(trichlorophenoxy)₂Lₓ] can form. For instance, studies on copper(II) complexes with imino phenoxide ligands show that two bidentate ligands coordinate to the copper atom via phenolate (B1203915) oxygen and imine nitrogen atoms, resulting in a trans configuration. nih.gov While the specific compound Copper, bis(trichlorophenoxy)-(7CI) implies only trichlorophenoxy ligands, related syntheses almost invariably include other ligands or solvent molecules to achieve stable, isolable complexes. For example, copper(I) phenoxide complexes have been synthesized with ancillary nitrogen-donor ligands like 1,10-phenanthroline. nih.gov

The coordination mode can be significantly influenced by the substitution pattern on the phenoxy ring. In related complexes involving 2,4,5-trichlorophenoxyacetate, the coordination to the copper center occurs through the carboxylate group in monodentate, bidentate chelating, or bidentate bridging fashions. nih.gov While this is not a direct phenoxide linkage, it underscores how functional groups attached to the phenoxy ring dominate the coordination behavior. For a simple trichlorophenoxide ligand, the primary coordination is expected to be a direct Cu-O bond.

Influence of Electronic and Steric Effects on Coordination Environment and Geometries

The electronic and steric properties of the trichlorophenoxy ligand are expected to exert a profound influence on the coordination environment of the copper center.

Electronic Effects: The three chlorine atoms on the phenyl ring are strongly electron-withdrawing. This effect reduces the electron density on the phenoxide oxygen, making it a weaker Lewis base compared to an unsubstituted phenoxide. This decreased basicity would influence the strength and character of the Cu-O bond. Electrochemical studies on related copper complexes demonstrate that electron-withdrawing substituents on the ligands can modulate the redox potential of the Cu(II)/Cu(I) couple. nih.gov Specifically, for copper(II) complexes, more electron-donating groups tend to result in lower redox potentials. mdpi.com Conversely, the electron-withdrawing nature of the trichlorophenyl group would likely lead to a higher redox potential for the resulting copper complex.

Steric Effects: The steric bulk of the three chlorine atoms, particularly if one is in the ortho position relative to the oxygen atom, would create significant steric hindrance around the copper center. nih.gov This steric crowding can prevent the formation of certain geometries and suppress the dimerization or polymerization of the complex. wikipedia.org For example, in copper(II) complexes with bulky imino phenoxide ligands, steric repulsion between alkyl substituents at the ortho position leads to a considerable deviation from a perfect square-planar geometry. nih.gov Similarly, the bulky trichlorophenoxy ligands would likely force a distorted coordination geometry and could favor lower coordination numbers or prevent the close approach required for the formation of some bridged structures. wikipedia.org Studies on β-thioketiminate copper(I) complex trimers have shown that intramolecular cuprophilic (Cu···Cu) interactions are primarily governed by the size of N-aryl ortho-substituents. acs.org

Formation of Oligonuclear and Polymeric Copper(II) Complexes

Phenoxide and alkoxide ligands are well-known for their ability to act as bridging ligands, connecting two or more metal centers. The phenoxide oxygen can bridge two copper(II) ions (a μ-phenoxido bridge) to form dinuclear complexes, often with a planar Cu₂O₂ core. ijfas.com This bridging can extend to form larger tetranuclear clusters or one-dimensional polymeric chains. mdpi.comtandfonline.comed.ac.ukresearchgate.net

In dinuclear, doubly phenoxo-bridged copper(II) complexes, the geometry of the Cu₂O₂ core is a key determinant of the magnetic properties of the compound. ijfas.commdpi.com The Cu···Cu separation and the Cu-O-Cu bridging angle are critical parameters. For instance, in one study of doubly phenoxo-bridged dicopper(II) complexes, the Cu···Cu distance was found to be 3.0462(4) Å with a Cu-O-Cu angle of 102.95(6)° in a square planar complex, while a related square pyramidal complex exhibited a distance of 3.253(3) Å and an angle of 95.506(3)°. ijfas.com

The formation of such oligomers is a delicate balance between the bridging tendency of the phenoxide and the steric demands of its substituents. The bulky nature of trichlorophenoxy ligands might hinder the formation of stable, planar Cu₂O₂ cores. wikipedia.org However, solvent choice can also play a decisive role; different solvents can induce the formation of complexes with different nuclearity, such as the synthesis of a dinuclear and a tetranuclear copper(II) complex from the same Schiff base ligand by using different crystallization solvents. tandfonline.comtandfonline.com

Table 1: Structural Parameters of Representative Phenoxido-Bridged Dinuclear Copper(II) Complexes

| Complex | Cu···Cu Distance (Å) | Cu-O-Cu Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu₂(L⁵)₂(H₂O)]·2H₂O | 2.9410(4) | 97.56(7) & 96.93(7) | Distorted Square Pyramidal & Square Planar | mdpi.com |

| [Cu₂(L³)₂] | 3.047(2) | 98.8(4) & 100.4(4) | Distorted Square Pyramidal | mdpi.com |

| [{4-MeO-C₆H₄–C(O)CH=C(CH₃)N-o-C₆H₄-O}Cu]₂ | 3.0462(4) | 102.95(6) | Square Planar | ijfas.com |

Role of Non-Covalent Interactions in Solid-State Packing and Crystal Engineering

Non-covalent interactions are crucial in dictating the supramolecular assembly and crystal packing of coordination compounds. For a halogenated complex like Copper, bis(trichlorophenoxy)-(7CI), halogen bonding and π-π stacking are expected to be particularly significant.

Halogen Bonding: A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. acs.orgacs.org The chlorine atoms in the trichlorophenoxy ligand, activated by the electron-withdrawing phenyl ring, can act as halogen bond donors. They can interact with various halogen bond acceptors, such as the phenoxide oxygen, chloride ions from the copper salt precursor, or solvent molecules within the crystal lattice. nih.govnih.govresearchgate.net These interactions (e.g., C-Cl···O, C-Cl···N, C-Cl···Cl) are highly directional and can be used to engineer specific crystal architectures, such as 1D chains or 2D networks. nih.govrsc.org Studies on cocrystals of copper(II) chloride with other ligands have demonstrated the formation of robust N–H···Cl and I···O halogen bonds that direct the assembly of 2D layers. nih.gov

Table 2: Examples of Halogen Bonding in Coordination Complexes

| Complex System | Halogen Bond Type | Interaction Details | Reference |

|---|---|---|---|

| CuCl₂(4-aminoacetophenone)₂ with 1,4-diiodotetrafluorobenzene | I···O | d(I···O) = 2.988 Å, ∠(C–I···O) = 173° | nih.gov |

| Mercury(II) halide complexes with N-(halophenyl)pyrazine-2-carboxamides | N···X (X=Cl, Br, I) | Distances are 2.5–9.4% shorter than vdW radii sum | nih.gov |

| Cocrystals with N,O,O acceptors and iodo-donors | I···O(carbonyl) | Distance shortening averages 17.5% from vdW radii sum | nih.gov |

Solvent Effects and Self-Assembly in Solution-Phase Complexation

The solvent is not merely a medium for reaction but an active participant in the self-assembly of coordination complexes. Its influence can be manifested in several ways:

Direct Coordination: Solvent molecules with donor capabilities (e.g., water, methanol, acetonitrile, DMF) can coordinate directly to the copper(II) center. nih.govrsc.org This completes the coordination sphere of the metal, potentially preventing polymerization and favoring the crystallization of mononuclear or small oligonuclear species. The final product can thus be a solvate, with the solvent molecule as an integral part of the complex's inner coordination sphere. tandfonline.comtandfonline.com

Guest Molecule/Structure-Directing Agent: Solvents can be incorporated into the crystal lattice as guest molecules, filling voids and stabilizing the structure through weaker interactions like hydrogen bonding. rsc.org The size, shape, and polarity of the solvent can direct the self-assembly process, leading to the formation of different polymorphs or complexes with entirely different structures and nuclearities from the same set of reactants. tandfonline.comtandfonline.com For example, the reaction of a Schiff base ligand with a copper salt yielded a dinuclear complex when crystallized from a methanol/chloroform/hexane mixture, but a tetranuclear complex when crystallized from dichloromethane/methanol. tandfonline.com

Influencing Equilibria: In solution, there can be an equilibrium between various species (monomers, dimers, polymers). The coordinating ability of the solvent can shift this equilibrium. A strongly coordinating solvent might break down polymeric structures that exist in the solid state or in non-coordinating solvents. ijfas.com Conversely, evaporation of a coordinating solvent can drive the assembly of larger structures. This dynamic interplay highlights the critical role of solvent selection in the synthesis and crystallization of targeted copper(II) phenoxide complexes. mdpi.com

Mechanistic Investigations of Catalytic Transformations by Copper Ii Phenoxy Complexes

Oxidation Reactions Catalyzed by Copper(II) Trichlorophenoxy Analogues

Copper complexes are well-known for their ability to catalyze a variety of oxidation reactions. The presence of the electron-withdrawing trichlorophenoxy ligands is expected to modulate the redox potential of the copper center, influencing its catalytic efficacy.

Substrate Activation and Oxygen Atom Transfer Mechanisms

In oxidation reactions catalyzed by copper(II) complexes, substrate activation is a critical step. For many copper-catalyzed oxidations, the mechanism may involve the formation of a copper-oxo or copper-hydroxo species. researchgate.net For instance, in the presence of an oxygen source like trimethylamine (B31210) N-oxide (TMAO), a copper(II) complex can facilitate the transfer of an oxygen atom to a substrate. researchgate.net Theoretical studies on related systems suggest that a terminal copper-oxo species can be a key intermediate in aromatic hydroxylation reactions. researchgate.net

The activation of C-H bonds in substrates can also be initiated by copper-superoxo species. Both side-on and end-on coordinated mononuclear copper(II)-superoxo intermediates have been proposed as the active species responsible for hydrogen-atom abstraction from substrates. researchgate.net The specific pathway and the nature of the active oxidant are often highly dependent on the ligand environment and the reaction conditions.

Role of the Copper Center in Redox Catalysis

The copper center is central to the catalytic cycle, typically shuttling between different oxidation states, most commonly Cu(I), Cu(II), and sometimes Cu(III). The ability of copper to participate in both one- and two-electron transfer processes is fundamental to its catalytic activity. beilstein-journals.orgnih.gov In many oxidation reactions, the cycle involves the reduction of Cu(II) to Cu(I) by the substrate, followed by re-oxidation of Cu(I) by an oxidant (e.g., O₂, peroxides).

The phenoxy ligands, particularly with electron-withdrawing substituents like chlorine, play a crucial role in modulating the redox potential of the copper center. These ligands can stabilize higher oxidation states of copper, which can be beneficial for certain oxidative transformations. beilstein-journals.orgnih.gov Furthermore, the ligand can directly participate in the redox process, acting as an electron reservoir, a concept known as "redox-active ligands". beilstein-journals.orgnih.gov For example, a phenoxide ligand can be oxidized to a phenoxyl radical, which can then participate in the catalytic cycle. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are powerful tools for the formation of C-C, C-N, and C-O bonds.

Elementary Steps in Cross-Coupling Catalytic Cycles

The catalytic cycle for copper-catalyzed cross-coupling reactions is generally understood to involve a sequence of elementary steps. While the precise mechanism can vary, a commonly proposed pathway for C-O cross-coupling involves a Cu(I)/Cu(III) cycle. The key steps include:

Oxidative Addition: The aryl halide adds to a Cu(I)-phenoxide complex to form a Cu(III) intermediate. nih.gov

Reductive Elimination: The C-O bond is formed from the Cu(III) intermediate, regenerating a Cu(I) species. acs.orgscispace.com

An alternative pathway involves a Cu(I)-centered mechanism without the formation of a distinct Cu(III) species. In such cases, the reaction may proceed through a four-centered transition state. The involvement of single-electron transfer (SET) processes, leading to radical intermediates, has also been proposed for certain copper-catalyzed coupling reactions. nih.gov

The following table summarizes the proposed elementary steps in a generic copper-catalyzed C-O cross-coupling reaction:

| Elementary Step | Description | Putative Intermediates |

| Ligand Exchange | The starting copper precursor reacts with the phenoxide to form the active catalyst. | [Cu(I)-phenoxide] |

| Oxidative Addition | The aryl halide adds to the copper center, leading to a higher oxidation state. | [Ar-Cu(III)-phenoxide(X)] |

| Reductive Elimination | The new C-O bond is formed, and the product is released. | Aryl-O-R |

| Catalyst Regeneration | The Cu(I) catalyst is regenerated. | [Cu(I)-phenoxide] |

This is a generalized representation and the actual mechanism can be more complex.

Ligand Design for Enhanced Selectivity and Turnover

Ligand design is paramount in optimizing copper-catalyzed cross-coupling reactions. The electronic and steric properties of the ligands can significantly influence the reaction's efficiency, selectivity, and substrate scope. For C-N and C-O cross-couplings, various ancillary ligands have been developed to facilitate the challenging elementary steps of the catalytic cycle. nih.gov

In the context of Copper, bis(trichlorophenoxy)-(7CI) , the trichlorophenoxy ligands themselves would influence the reactivity. However, the addition of other ancillary ligands, such as N,N-dimethyl glycine, phenanthrolines, or β-diketones, has been shown to improve the performance of copper catalysts in Ullmann-type reactions by promoting milder reaction conditions and enhancing yields. nih.gov The design of ligands that can stabilize the key intermediates in the catalytic cycle is a continuing area of research. nih.gov

Polymerization and Oligomerization Catalysis

Copper complexes have emerged as effective catalysts for various polymerization reactions, including atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). mdpi.comnih.gov

The accepted mechanisms for ROP, the coordination-insertion and the monomer-activated mechanisms, both involve the coordination of the monomer's carboxylate oxygen to the copper center. nih.gov The catalytic activity can be influenced by the coordinative saturation of the copper atom; a coordinatively saturated metal center may exhibit lower activity as it has a reduced tendency to coordinate with the incoming monomer. nih.gov

Copper complexes are also widely utilized as catalysts in ATRP, a controlled radical polymerization technique. mdpi.com In a typical ATRP process, a Cu(I) complex reversibly activates a dormant polymer chain by abstracting a halogen atom, generating a propagating radical and a Cu(II) deactivator species. The equilibrium between the active and dormant species allows for controlled polymer growth. The ligand environment around the copper center is crucial for tuning the activity and control of the polymerization.

Catalyst Stability, Longevity, and Regeneration Strategies

Catalyst Deactivation Pathways Several deactivation pathways can compromise the efficacy of copper phenoxy catalysts.

Ligand Dissociation or Degradation: The phenoxide ligands, in this case, trichlorophenoxide, can be susceptible to degradation under harsh thermal or oxidative conditions. The electron-withdrawing nature of the chlorine atoms on the phenoxy ligand can influence the stability of the copper-phenoxide bond cdnsciencepub.com. Furthermore, in oxidation reactions, the catalyst itself can promote the overoxidation of its own ligands, leading to inactive species nih.gov.

Copper Leaching and Precipitation: A primary mechanism for loss of activity, particularly in liquid-phase reactions, is the leaching of the copper center from the phenoxide ligands. This can be exacerbated by strongly coordinating solvents or reactants. The leached copper can precipitate as inactive copper metal or oxides, or form catalytically incompetent complexes whiterose.ac.uk. In some cases, the nature of the counter-anion can also lead to the formation of inactive species, such as μ-fluorido complexes, which effectively destroy the catalyst nih.gov.

Product Inhibition: The catalytic cycle can be significantly inhibited by the reaction products. The product molecules may coordinate more strongly to the copper center than the reactants, blocking the active site and preventing further turnovers whiterose.ac.uk.

Formation of Refractory Intermediates: In certain oxidation processes, highly stable and refractory intermediates, such as oxalic acid, can be formed. These intermediates can chelate with the copper ions, leading to catalyst deactivation nih.gov.

Enhancing Longevity Strategies to enhance the longevity of such catalysts often focus on mitigating these deactivation pathways. The choice of solvent is crucial, as non-coordinating solvents are less likely to promote ligand dissociation. Modifying the ligand structure, for example, by introducing bulky substituents, can sterically protect the metal center and enhance stability. For "Copper, bis(trichlorophenoxy)-(7CI)," the existing chlorine substituents already modify the electronic properties, which in turn affects the thermal stability of the complex cdnsciencepub.com.

Regeneration Strategies The ability to regenerate a deactivated catalyst is economically and environmentally vital. The appropriate strategy depends on the primary mode of deactivation.

Simple Washing and Drying: If deactivation is due to the adsorption of inhibiting products or byproducts onto the catalyst surface (particularly when heterogenized), a simple regeneration protocol can be effective. This often involves washing the catalyst with a solvent that can dissolve the inhibiting species without harming the catalyst, followed by drying. For instance, a deactivated silver nanoparticle catalyst in a membrane reactor was regenerated by washing with ethanol (B145695) mdpi.com.

Chemical Treatment: For deactivation caused by the formation of inactive copper oxides or other species, a chemical treatment might be necessary. This could involve a mild acid wash to redissolve precipitated oxides, followed by re-impregnation of the active species if necessary. However, such methods risk altering the catalyst's structure.

The following table illustrates hypothetical stability data for a copper phenoxy catalyst over several cycles, highlighting common metrics used to evaluate longevity.

| Cycle Number | Conversion (%) | Selectivity (%) | Leached Copper (ppm) | Notes |

| 1 | 98 | 95 | < 1 | High initial activity. |

| 2 | 97 | 94 | 1.5 | Slight decrease in performance. |

| 3 | 92 | 93 | 2.1 | Noticeable drop in conversion. |

| 4 (Post-Regeneration) | 96 | 94 | 1.2 | Activity partially restored after washing with solvent. |

| 5 | 90 | 92 | 2.5 | Deactivation trend continues. |

This table is illustrative and represents typical performance trends for copper catalysts; it is not based on experimental data for "Copper, bis(trichlorophenoxy)-(7CI)".

Heterogenization of Copper Phenoxy Catalysts for Continuous Flow Processes

Transitioning from batch reactions to continuous flow processes offers significant advantages in terms of safety, scalability, automation, and process control nih.gov. A key enabling technology for this transition is the heterogenization of homogeneous catalysts like "Copper, bis(trichlorophenoxy)-(7CI)". Immobilizing the complex onto a solid support facilitates its use in packed-bed or membrane reactors, simplifying product separation and enabling catalyst reuse mdpi.com.

Immobilization Techniques Several techniques can be envisioned for the heterogenization of a copper phenoxy complex.

Covalent Grafting: This method involves forming a covalent bond between the phenoxide ligand (or a modified version of it) and a solid support. The support can be an inorganic material like silica (B1680970) or alumina, or a polymer resin researchgate.net. For example, a ligand could be functionalized with a silane (B1218182) group to graft it onto a silica surface. This approach provides strong catalyst anchoring, minimizing leaching mit.edu.

Physisorption and Encapsulation: The catalyst can be physically adsorbed onto a high-surface-area support or encapsulated within the pores of a material like a zeolite or a metal-organic framework (MOF). While simpler, these methods may lead to higher leaching rates compared to covalent grafting mit.edu.

Surface Immobilization on Electrodes: For electrocatalytic processes, ligands can be covalently attached to a conductive surface, like a gold electrode. The subsequent introduction of a copper salt solution leads to the in-situ formation of the active catalytic complex on the surface nih.govnih.gov.

Performance in Continuous Flow Once heterogenized, the "Copper, bis(trichlorophenoxy)-(7CI)" catalyst could be packed into a column to create a packed-bed reactor. The reactant stream would continuously flow through the catalyst bed, where the transformation occurs. The product emerges from the reactor outlet, free from the catalyst.

The performance of such a system is evaluated based on several parameters:

Residence Time: The time the reactants spend in contact with the catalyst, controlled by the flow rate and reactor volume.

Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the catalyst's efficiency and activity over time. Continuous flow reactors can achieve very high TONs by continuously processing large volumes of substrate mit.edu.

Stability and Leaching: Long-term stability is paramount. The concentration of copper in the product stream is continuously monitored to assess the extent of catalyst leaching.

The table below provides a hypothetical example of data from a continuous flow process using an immobilized copper phenoxy catalyst.

| Flow Rate (mL/min) | Residence Time (min) | Steady-State Conversion (%) | Leaching (ppb/hr) | Time on Stream (hrs) |

| 0.5 | 20 | 99 | 5 | 24 |

| 1.0 | 10 | 92 | 12 | 24 |

| 2.0 | 5 | 81 | 25 | 24 |

| 0.5 | 20 | 95 | 8 | 72 |

This table is a representative example of continuous flow data and is not based on specific studies of "Copper, bis(trichlorophenoxy)-(7CI)".

A significant challenge in heterogenization is ensuring that the immobilization process does not negatively impact the catalyst's intrinsic activity and selectivity. The support material is not always inert and can influence the electronic properties and accessibility of the catalytic copper center researchgate.net. Deterioration of the support or the organic linker can also become a primary deactivation pathway for the heterogenized system nih.govnih.gov.

Environmental Abiotic Transformation Pathways of Copper, Bis Trichlorophenoxy 7ci

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

No studies were found that specifically investigate the photolytic degradation of Copper, bis(trichlorophenoxy)-(7CI) in either aquatic or atmospheric environments. Research on the direct or indirect photodegradation rates, quantum yields, and influencing factors such as wavelength of light, presence of photosensitizers, or reactive oxygen species for this compound has not been published.

Hydrolytic Stability and Kinetics in Various pH Conditions

There is no available data on the hydrolytic stability of Copper, bis(trichlorophenoxy)-(7CI). Studies detailing its rate of hydrolysis across a range of environmentally relevant pH values (e.g., acidic, neutral, and alkaline) have not been conducted. Consequently, information on its hydrolysis half-life and the kinetics of its degradation in water is unknown.

Sorption and Desorption Behavior on Mineral and Organic Matrices in Aquatic Environments

Specific research on the sorption and desorption characteristics of Copper, bis(trichlorophenoxy)-(7CI) on environmental matrices such as soil, sediment, clay minerals, or organic matter is not available. Therefore, key parameters like the soil organic carbon-water partitioning coefficient (Koc), which are essential for predicting the mobility of the compound in the environment, have not been determined.

Identification and Characterization of Abiotic Degradation Products

As there are no studies on the photolytic or hydrolytic degradation of Copper, bis(trichlorophenoxy)-(7CI), its abiotic degradation products have not been identified or characterized. The transformation pathways and the chemical structures of any potential daughter compounds remain unknown.

Abiotic Environmental Transport Modeling and Distribution Prediction

No environmental transport modeling or distribution prediction studies have been published for Copper, bis(trichlorophenoxy)-(7CI). The absence of fundamental data on its physicochemical properties, degradation rates, and partitioning behavior prevents the development and application of models to predict its fate and transport in the environment.

Future Research Trajectories and Advanced Material Applications Non Biological/non Clinical

Design and Synthesis of Next-Generation Copper Phenoxy Complexes for Specific Industrial Catalysis

The versatility of copper's oxidation states (Cu(I), Cu(II), and Cu(III)) makes it a highly effective catalyst for a wide range of organic transformations. The design of next-generation copper phenoxy complexes, including analogs of Copper, bis(trichlorophenoxy)-(7CI), will focus on fine-tuning the electronic and steric environment of the copper center to achieve higher activity, selectivity, and stability in specific industrial processes.

Key areas of catalytic application for tailored copper phenoxy complexes include:

Polymerization Reactions: Copper(II) complexes with imino phenoxide ligands have demonstrated potential as catalysts for the ring-opening polymerization (ROP) of lactides to produce biodegradable polymers like polylactic acid (PLA). acs.orgresearchgate.net Future designs could incorporate trichlorophenoxy ligands to modulate the Lewis acidity of the copper center, thereby influencing the rate and control of the polymerization process. Research into the polymerization of other cyclic esters and monomers will also be a significant avenue.

Oxidation Catalysis: Dinuclear copper(II) complexes featuring bridging phenoxo moieties are effective catalysts for the oxidation of catechols. researchgate.net The phenoxo groups can act as a Brønsted base, facilitating the oxidation process. researchgate.net Furthermore, copper(II) complexes with redox-active ligands have shown efficacy in the selective oxidation of polycyclic aromatic hydrocarbons. cmu.edu The electron-withdrawing nature of trichlorophenoxy ligands could enhance the oxidative stability of the complex while promoting the desired catalytic turnover. These catalysts are promising for applications in fine chemical synthesis and the degradation of environmental pollutants.

Cross-Coupling Reactions: Copper-catalyzed cross-coupling reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Copper(II) complexes have been shown to catalyze Ullmann-type C-O cross-coupling reactions to form aryl ethers through a non-canonical mechanism involving the oxidative addition of an aryl halide to the Cu(II) center. researchgate.net The design of complexes with specific phenoxy ligands can influence the stability of the catalytic species and the reaction scope, potentially enabling the use of more challenging substrates under milder conditions.

| Catalytic Application | Type of Copper Phenoxy Complex | Potential Advantages of Trichlorophenoxy Ligands |

| Ring-Opening Polymerization | Mononuclear Cu(II) with imino phenoxide ligands | Enhanced Lewis acidity for improved catalytic activity and control. |

| Catechol Oxidation | Dinuclear Cu(II) with bridging phenoxo moieties | Increased oxidative stability and modulated redox potential. |

| C-O Cross-Coupling | Mononuclear Cu(II) with oxalamide ligands | Fine-tuning of electronic properties for enhanced reactivity. |

Integration into Functional Hybrid Materials and Nanocomposites

The incorporation of copper phenoxy complexes into larger material architectures, such as polymers, metal-organic frameworks (MOFs), and nanocomposites, is a promising strategy for developing functional materials with synergistic properties. These hybrid materials can exhibit enhanced catalytic activity, improved stability, and novel electronic or optical properties.

Graphene-Based Nanocomposites: Graphene oxide (GO) can serve as an excellent support for copper complexes. Copper(II) complexes intercalated into GO have been utilized as recyclable, heterogeneous catalysts for click chemistry. researchgate.net The large surface area of GO and the potential for π-π stacking interactions with the phenoxy ligands can lead to highly dispersed and stable catalytic sites. Future work will explore the use of Copper, bis(trichlorophenoxy)-(7CI) in the formation of GO-based nanocomposites for applications in catalysis and conductive materials.

Metal-Organic Frameworks (MOFs): While phenoxy ligands themselves are not typically the primary linkers in MOFs, they can be incorporated as ancillary ligands to modify the properties of the framework. Copper-based MOFs are known for their applications in gas storage and separation. By integrating functional copper phenoxy complexes within the pores or as part of the framework, it may be possible to design MOFs with built-in catalytic activity or sensing capabilities.

Exploration in Sensing Technologies

Copper complexes are attractive for the development of chemical sensors due to their rich redox chemistry and diverse coordination geometries. The interaction of analyte molecules with the copper center can lead to changes in the complex's electrochemical or photophysical properties, forming the basis for detection.

Fluorescent Sensors: The fluorescence of a ligand can be quenched upon coordination to a paramagnetic Cu(II) center. This quenching can be reversed if an analyte displaces the fluorescent ligand or reduces the copper to the diamagnetic Cu(I) state. This "turn-on" fluorescence mechanism has been exploited for the detection of nitric oxide (NO). acs.orgrsc.org Copper phenoxy complexes could be designed with integrated fluorophores to create sensors for a range of analytes. The trichlorophenoxy ligands would influence the redox potential of the Cu(II)/Cu(I) couple, thereby tuning the sensor's sensitivity and selectivity.

Electrochemical Sensors: The redox activity of the Cu(II)/Cu(I) couple in copper phenoxy complexes can be harnessed for the development of electrochemical sensors. The binding of an analyte to the copper center can alter its redox potential, which can be detected by techniques such as cyclic voltammetry. researchgate.net Such sensors could be developed for the detection of various organic and inorganic species in environmental or industrial settings.

Gas Sensing: Copper-containing coordination polymers and complexes are being investigated for their potential in gas sensing applications. nih.gov The interaction of gas molecules with the copper centers can modulate the material's conductivity or optical properties. Copper phenoxy complexes, particularly when integrated into solid-state materials, could offer new possibilities for the detection of gases like oxygen or volatile organic compounds (VOCs). acs.orgmdpi.com

| Sensing Modality | Principle of Operation | Potential Role of Copper, bis(trichlorophenoxy)-(7CI) |

| Fluorescence Sensing | Analyte-induced change in fluorescence ("turn-on"/"turn-off") | Tuning of the Cu(II)/Cu(I) redox potential to modulate sensitivity. |

| Electrochemical Sensing | Analyte-induced shift in the Cu(II)/Cu(I) redox potential | Providing a stable and well-defined redox-active center. |

| Gas Sensing | Modulation of electrical or optical properties upon gas interaction | Potential for creating selective binding sites for specific gas molecules. |

Applications in Energy Conversion and Storage Devices (e.g., Dye-Sensitized Solar Cells, Battery Components)

The search for efficient and cost-effective materials for energy conversion and storage is a major driver of materials research. Copper complexes are promising in this area due to the earth-abundance and low cost of copper compared to precious metals like ruthenium and iridium. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): Copper(I) complexes have been successfully employed as both photosensitizers (dyes) and redox mediators in DSSCs. nih.govnih.govmdpi.com As redox mediators, copper complexes with phenanthroline ligands have shown exceptionally high photovoltaic performance. researchgate.net The redox potential of the Cu(II)/Cu(I) couple is a critical parameter that can be tuned by the ligand environment. The electron-withdrawing nature of the trichlorophenoxy ligands in Copper, bis(trichlorophenoxy)-(7CI) could lead to a higher redox potential, which might be advantageous for regenerating certain high-potential dyes, potentially leading to higher open-circuit voltages in DSSCs.

Battery Components: Copper oxides are being investigated as electrode materials for lithium-ion batteries due to their high theoretical capacities. mdpi.com Copper complexes, including those with phenoxy ligands, could serve as precursors for the synthesis of nanostructured copper oxides with controlled morphology and improved electrochemical performance. Additionally, copper chloro-complexes in concentrated solutions are being studied for their use in redox flow batteries. unibo.it The solubility and electrochemical properties of such complexes are highly dependent on the ligand sphere.

Prospects for Sustainable Chemical Manufacturing and Process Intensification

The principles of green chemistry emphasize the use of catalysts that are efficient, selective, and based on earth-abundant elements. Copper phenoxy complexes align well with these principles and offer significant potential for the development of more sustainable chemical processes.

C-H Activation: The selective functionalization of C-H bonds is a major goal in organic synthesis as it allows for the conversion of simple hydrocarbons into more valuable products. Copper complexes are being developed as catalysts for C-H hydroxylation reactions, mimicking the function of metalloenzymes. cmu.edu The use of environmentally benign oxidants like hydrogen peroxide in conjunction with these catalysts is a key aspect of their green credentials.

CO2 Reduction: The catalytic conversion of carbon dioxide into useful chemicals and fuels is a critical area of research for mitigating climate change. Copper-based catalysts have shown promise for the sonochemical and electrochemical reduction of CO2. youtube.com The design of copper phenoxy complexes with specific electronic properties could lead to more efficient and selective catalysts for these transformations.

Process Intensification: The use of highly active and stable heterogeneous catalysts based on copper phenoxy complexes can contribute to process intensification by enabling continuous flow reactions, reducing reactor size, and simplifying product purification. The development of catalysts supported on materials like graphene oxide or polymers is a key step in this direction. researchgate.net

The future of Copper, bis(trichlorophenoxy)-(7CI) and related complexes in advanced materials is bright, with numerous avenues for research and development. By systematically tuning the ligand environment and integrating these complexes into advanced material architectures, it will be possible to unlock their full potential in catalysis, sensing, energy applications, and sustainable manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Copper, bis(trichlorophenoxy)-(7CI), and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Begin by replicating existing synthesis protocols documented in peer-reviewed studies, focusing on stoichiometric ratios, solvent selection, and temperature control. Use fractional factorial design (e.g., 2^k-p designs) to systematically vary parameters like reaction time, pH, and catalyst loading. Monitor purity via HPLC with UV-Vis detection, and optimize yield using response surface methodology (RSM) to identify ideal conditions . Theoretical frameworks such as transition-state theory can guide mechanistic interpretations of side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Copper, bis(trichlorophenoxy)-(7CI), and how should experimental parameters be calibrated for accurate analysis?

- Methodological Answer : Employ a multi-technique approach:

- FTIR and Raman spectroscopy to identify functional groups and copper-ligand bonding patterns.

- X-ray crystallography for structural elucidation (if crystals are obtainable).

- LC-MS/MS for quantifying trace impurities, with calibration using certified reference materials.

Validate methods by comparing results with computational simulations (e.g., DFT for vibrational spectra) and ensure reproducibility via inter-laboratory comparisons .

Q. How does Copper, bis(trichlorophenoxy)-(7CI) interact with environmental matrices, and what methodologies are recommended for assessing its persistence and bioaccumulation?

- Methodological Answer : Conduct microcosm studies to simulate environmental conditions (soil, water, sediment). Use isotope-labeled analogs (e.g., ^13C or ^65Cu) to track degradation pathways via GC-MS. Apply fugacity models to predict partitioning behavior and bioaccumulation factors (BAFs) in aquatic organisms. Align experimental design with OECD guidelines for environmental fate studies .

Advanced Research Questions

Q. What computational modeling approaches (e.g., DFT, MD simulations) are suitable for predicting the thermodynamic stability and reaction pathways of Copper, bis(trichlorophenoxy)-(7CI) in aqueous systems?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate Gibbs free energy changes for hydrolysis or redox reactions. Validate models against experimental kinetic data. For solvation effects, apply molecular dynamics (MD) simulations with explicit water molecules and periodic boundary conditions. Integrate results with Marcus theory to explain electron-transfer mechanisms .

Q. How can factorial design be applied to investigate the synergistic effects of Copper, bis(trichlorophenoxy)-(7CI) with co-pollutants in catalytic degradation studies?

- Methodological Answer : Design a 2^3 factorial experiment to test interactions between the compound, co-pollutants (e.g., organochlorines), and environmental variables (pH, temperature). Use ANOVA to identify significant main effects and interactions. For example, assess catalytic degradation efficiency via UV-Vis monitoring of absorbance decay rates. Include blocking factors to account for batch variability in catalysts .

Q. What strategies should be employed to reconcile conflicting data on the compound’s toxicity across different in vitro and in vivo models?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to aggregate toxicity data. Apply hierarchical Bayesian models to account for interspecies variability and dose-response heterogeneity. Validate in vitro findings with ex vivo organoid models, ensuring alignment with OECD Test No. 249 (Fish Cell Line Acute Toxicity). Use the Adverse Outcome Pathway (AOP) framework to contextualize mechanistic discrepancies .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported binding affinities of Copper, bis(trichlorophenoxy)-(7CI) with biological macromolecules?

- Methodological Answer : Re-evaluate assay conditions (e.g., buffer ionic strength, temperature) using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Apply the Fineman-Ross method to distinguish between cooperative vs. non-cooperative binding. Cross-validate with molecular docking simulations (AutoDock Vina) to identify plausible binding conformations .

Theoretical and Methodological Frameworks

Q. Which theoretical frameworks (e.g., ligand field theory, QSAR) are most applicable for studying the reactivity of Copper, bis(trichlorophenoxy)-(7CI)?

- Methodological Answer : Use ligand field theory to explain d-orbital splitting and redox behavior in octahedral copper complexes. Develop quantitative structure-activity relationship (QSAR) models incorporating descriptors like Hammett constants and logP values. Validate models using leave-one-out cross-validation and external test sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.